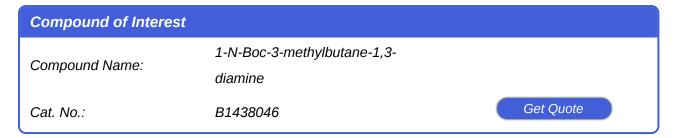


In-Depth Technical Guide to 1-N-Boc-3methylbutane-1,3-diamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-N-Boc-3-methylbutane-1,3-diamine**, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and chemical characteristics, offers a detailed, plausible experimental protocol for its synthesis, and explores its relevance in the context of drug discovery. Particular attention is given to its role as a diamine synthon, a common structural motif in biologically active compounds.

Chemical Properties

1-N-Boc-3-methylbutane-1,3-diamine, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations at the unprotected primary amine.

General Information

A summary of the key identifiers for **1-N-Boc-3-methylbutane-1,3-diamine** and its hydrochloride salt is presented in Table 1.



Property	1-N-Boc-3-methylbutane- 1,3-diamine (Free Base)	1-N-Boc-3-methylbutane- 1,3-diamine HCl
IUPAC Name	tert-butyl (3-amino-1,1- dimethylpropyl)carbamate	tert-butyl (3-amino-1,1- dimethylpropyl)carbamate hydrochloride
Synonyms	N/A	1-N-Boc-3-Metilbutano-1,3- diaMina HCl
CAS Number	880100-30-1[1]	1253790-16-7[2]
Molecular Formula	C10H22N2O2	C10H23CIN2O2[2]
Molecular Weight	202.29 g/mol	238.756 g/mol [2]
Canonical SMILES	CC(C)(C)OC(=O)NCCC(C) (C)N	CC(C)(C)OC(=O)NCCC(C) (C)N.CI[2]
InChI Key	YEVUZCQMURNMQB- UHFFFAOYSA-N	YEVUZCQMURNMQB- UHFFFAOYSA-N[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the free base are not readily available in the public domain. However, some properties of the hydrochloride salt and related compounds are known.

Property	Value	Source
Storage Temperature	Inert atmosphere, Room Temperature	[2]

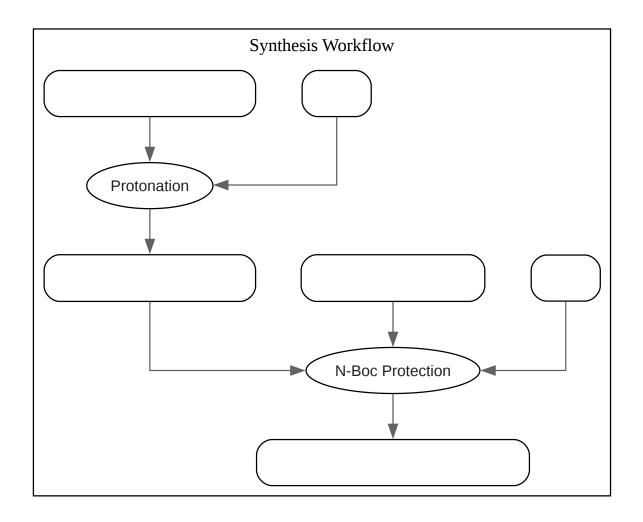
Synthesis and Experimental Protocols

The synthesis of **1-N-Boc-3-methylbutane-1,3-diamine** involves the selective mono-protection of 3-methylbutane-1,3-diamine. A general and widely used method for the mono-Boc protection of symmetrical diamines provides a reliable route to this compound.



General Synthesis Workflow

The overall workflow for the synthesis of **1-N-Boc-3-methylbutane-1,3-diamine** can be conceptualized as a two-step process: the formation of the diamine hydrochloride salt followed by the selective Boc-protection of one of the amino groups.



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A schematic of the synthesis of **1-N-Boc-3-methylbutane-1,3-diamine**.

Detailed Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of symmetrical diamines.

Materials:



- 3-methylbutane-1,3-diamine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Deionized water

Procedure:

- Formation of the Monohydrochloride Salt:
 - Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in methanol.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.
 - Stir the mixture at 0 °C for 30 minutes. The formation of the monohydrochloride salt is favored due to the statistical distribution of the protonation.
- Boc-Protection:
 - To the solution containing the diamine monohydrochloride, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- · Work-up and Purification:
 - Remove the methanol under reduced pressure.
 - Dissolve the residue in deionized water and adjust the pH to approximately 9-10 with a 1
 M NaOH solution.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude product can be purified by column chromatography on silica gel using a
 gradient of methanol in dichloromethane to afford pure 1-N-Boc-3-methylbutane-1,3diamine.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological targets or signaling pathways for **1-N-Boc-3-methylbutane-1,3-diamine** are not extensively documented in publicly available literature, its structural motif is of significant interest in drug design. Boc-protected diamines are versatile building blocks for the synthesis of a wide array of biologically active molecules.[3] The carbamate group itself is a key structural feature in many approved drugs and is often used as a stable surrogate for a peptide bond.[4][5]

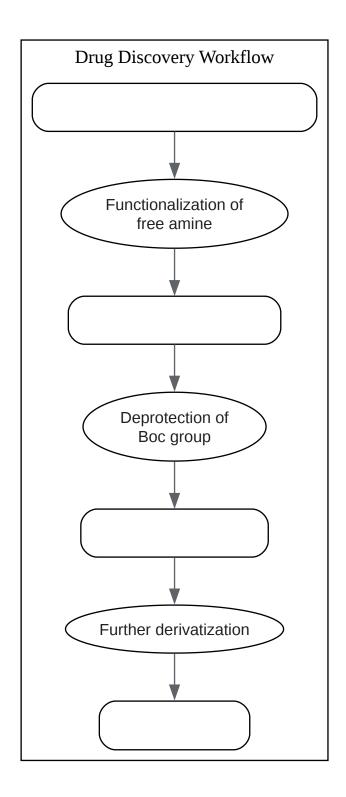
Role as a Diamine Synthon

The primary utility of **1-N-Boc-3-methylbutane-1,3-diamine** lies in its ability to serve as a precursor to molecules containing a **1,3-diamine** moiety. This structural element is present in numerous natural products and pharmaceuticals. The Boc protecting group allows for the selective functionalization of the free amine, enabling the construction of complex molecules in a controlled, stepwise manner.

Logical Flow of a Drug Discovery Application



The general workflow for utilizing a protected diamine like **1-N-Boc-3-methylbutane-1,3-diamine** in a drug discovery program is outlined below.



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A generalized workflow for the use of 1-N-Boc-3-methylbutane-1,3-diamine in drug discovery.

Safety and Handling

Detailed safety data for **1-N-Boc-3-methylbutane-1,3-diamine** is not readily available. However, based on the known properties of similar Boc-protected amines and diamines, the following precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

1-N-Boc-3-methylbutane-1,3-diamine is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its key feature is the presence of a Boc-protected amine, which allows for the selective elaboration of the molecule at the free primary amine. While specific biological data for this compound is limited, its utility as a building block for constructing more complex molecules containing the **1,3-diamine** pharmacophore is clear. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in various research and development endeavors. Further investigation into the biological activities of derivatives of this compound could open up new avenues for drug discovery.

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- To cite this document: BenchChem. [In-Depth Technical Guide to 1-N-Boc-3-methylbutane-1,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1438046#1-n-boc-3-methylbutane-1-3-diaminechemical-properties]

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